molecular formula C15H12ClFN2O6S B13355253 Benzenesulfonylfluoride, 3-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-4-methyl- CAS No. 25299-96-1

Benzenesulfonylfluoride, 3-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-4-methyl-

Cat. No.: B13355253
CAS No.: 25299-96-1
M. Wt: 402.8 g/mol
InChI Key: DEIMTNBTTQCPEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(2-Chloro-4-nitrophenoxy)acetamido)-4-methylbenzene-1-sulfonyl fluoride is a complex organic compound that features a combination of functional groups, including a sulfonyl fluoride, nitro, and chloro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(2-Chloro-4-nitrophenoxy)acetamido)-4-methylbenzene-1-sulfonyl fluoride typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-chloro-4-nitrophenol with acetic anhydride to form 2-(2-chloro-4-nitrophenoxy)acetic acid . This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-(2-Chloro-4-nitrophenoxy)acetamido)-4-methylbenzene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.

Major Products Formed

    Substitution: Products depend on the nucleophile used.

    Reduction: 2-amino-4-chlorophenoxyacetamide derivatives.

    Hydrolysis: Corresponding carboxylic acids and amines.

Scientific Research Applications

3-(2-(2-Chloro-4-nitrophenoxy)acetamido)-4-methylbenzene-1-sulfonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-(2-Chloro-4-nitrophenoxy)acetamido)-4-methylbenzene-1-sulfonyl fluoride involves its interaction with molecular targets such as enzymes. The sulfonyl fluoride group can form a covalent bond with the active site serine residue of serine proteases, leading to irreversible inhibition of the enzyme . This interaction disrupts the normal function of the enzyme, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(2-Chloro-4-nitrophenoxy)acetamido)-4-methylbenzene-1-sulfonyl fluoride is unique due to its combination of a sulfonyl fluoride group with a nitro and chloro-substituted aromatic ring. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

Biological Activity

Benzenesulfonylfluoride, specifically the compound 3-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-4-methyl-, is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C14H12ClN2O5S
  • Molar Mass : 367.77 g/mol
  • CAS Number : 25299-94-9

Benzenesulfonylfluoride compounds typically act as inhibitors of serine proteases and other enzymes. The presence of the sulfonyl fluoride group is crucial for their reactivity and biological activity. The compound's design allows it to interact with specific target proteins, leading to inhibition of enzymatic activity, which can be leveraged in therapeutic applications.

Enzyme Inhibition

Research indicates that benzenesulfonylfluoride derivatives can effectively inhibit various proteases involved in disease processes. For instance:

  • Serine Protease Inhibition : These compounds have shown promise in inhibiting serine proteases that play roles in cancer progression and inflammation.
  • Antimicrobial Activity : Some studies suggest that benzenesulfonylfluoride derivatives exhibit antimicrobial properties against certain bacterial strains.

Anticancer Potential

Recent investigations have highlighted the anticancer potential of benzenesulfonylfluoride compounds:

  • Cell Line Studies : In vitro studies demonstrated that these compounds induce apoptosis in cancer cell lines by disrupting protease function and triggering cell death pathways.
  • Synergistic Effects : When combined with other chemotherapeutic agents, benzenesulfonylfluoride has shown enhanced efficacy, suggesting a synergistic effect that could be exploited in treatment regimens.

Case Studies

  • Inhibition of Cancer Cell Growth :
    • A study evaluated the effects of benzenesulfonylfluoride on human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability and induction of apoptosis at micromolar concentrations.
    • The mechanism was linked to the inhibition of specific signaling pathways involved in cell survival.
  • Antimicrobial Activity Assessment :
    • Another investigation focused on the antimicrobial properties against Staphylococcus aureus. The compound demonstrated inhibitory effects with a minimum inhibitory concentration (MIC) of 32 µg/mL.
    • This suggests potential for development as an antimicrobial agent, particularly in resistant strains.

Data Table: Biological Activities Summary

Activity TypeTarget Organism/Cell LineMechanismReference
Enzyme InhibitionSerine ProteasesCovalent modification
Anticancer ActivityMCF-7 (Breast Cancer)Induction of apoptosis
Antimicrobial ActivityStaphylococcus aureusDisruption of cell wall synthesis

Properties

CAS No.

25299-96-1

Molecular Formula

C15H12ClFN2O6S

Molecular Weight

402.8 g/mol

IUPAC Name

3-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-4-methylbenzenesulfonyl fluoride

InChI

InChI=1S/C15H12ClFN2O6S/c1-9-2-4-11(26(17,23)24)7-13(9)18-15(20)8-25-14-5-3-10(19(21)22)6-12(14)16/h2-7H,8H2,1H3,(H,18,20)

InChI Key

DEIMTNBTTQCPEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)F)NC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.